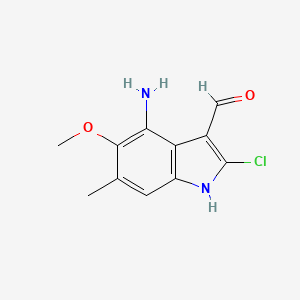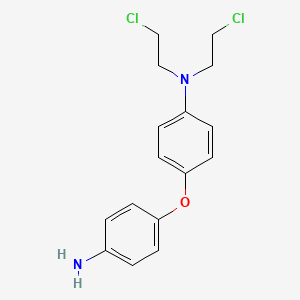
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an aminophenoxy group and bis(2-chloroethyl)aniline moiety. Its chemical properties make it a valuable intermediate in the synthesis of various pharmaceuticals and industrial chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-aminophenol with 2-chloroethylamine under controlled conditions to form the intermediate this compound. The reaction is usually carried out in the presence of a suitable catalyst and solvent to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch reactors where the reaction conditions, such as temperature, pressure, and pH, are meticulously controlled. The use of continuous flow reactors is also explored to enhance efficiency and reduce production costs. The final product is purified using techniques like crystallization, distillation, or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in acidic or neutral conditions.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced amine derivatives, and substituted compounds with different functional groups, depending on the reagents and conditions used .
Scientific Research Applications
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications that affect their function. This interaction can trigger various cellular pathways, including those involved in cell growth, apoptosis, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
- 4-aminophenol
- 2-chloroethylamine
- N,N-bis(2-chloroethyl)aniline
Uniqueness
4-(4-aminophenoxy)-N,N-bis(2-chloroethyl)aniline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and higher efficacy in certain reactions and processes .
Properties
CAS No. |
92961-98-3 |
|---|---|
Molecular Formula |
C16H18Cl2N2O |
Molecular Weight |
325.2 g/mol |
IUPAC Name |
4-[4-[bis(2-chloroethyl)amino]phenoxy]aniline |
InChI |
InChI=1S/C16H18Cl2N2O/c17-9-11-20(12-10-18)14-3-7-16(8-4-14)21-15-5-1-13(19)2-6-15/h1-8H,9-12,19H2 |
InChI Key |
OQGBHXDFUZBWSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OC2=CC=C(C=C2)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


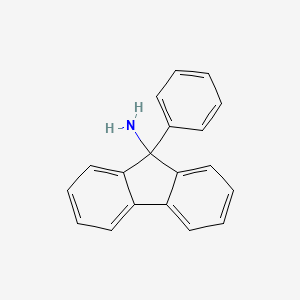

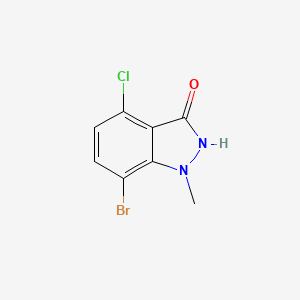

![3-Bromo-4-chloro-7-iodothieno[3,2-c]pyridine](/img/structure/B13992137.png)
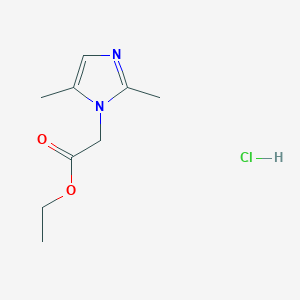

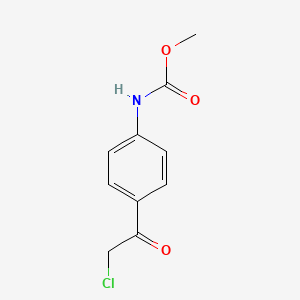
![Tert-butyl 2-formyl-4,6-dihydropyrrolo[3,4-d][1,3]thiazole-5-carboxylate](/img/structure/B13992158.png)
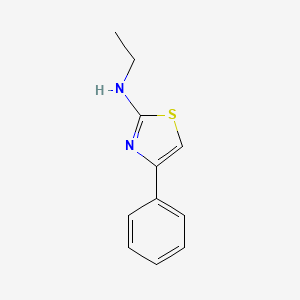
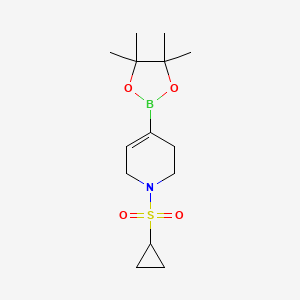
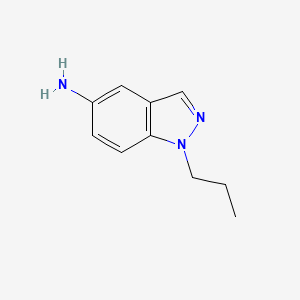
![2,2'-[(Methylazanediyl)bis(methylene)]bis(2-methylpropanal)](/img/structure/B13992200.png)
